molecular formula C25H24N6O3 B2903067 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224016-04-9

4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2903067
CAS No.: 1224016-04-9
M. Wt: 456.506
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with substitutions at key positions: a benzyl group at position 4, a cyanomethyl group at position 2, a cyclohexyl carboxamide at position 8, and two oxo groups at positions 1 and 5.

Properties

IUPAC Name

4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c26-13-14-30-25(34)31-21-15-18(22(32)27-19-9-5-2-6-10-19)11-12-20(21)23(33)29(24(31)28-30)16-17-7-3-1-4-8-17/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,14,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGJZOPPHSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC#N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinazoline-dione Core

Reaction Scheme :
Anthranilic acid → Ureido intermediate → Quinazoline-2,4-dione

Procedure :

  • React anthranilic acid (1 eq) with potassium cyanate (1.2 eq) in aqueous HCl (pH 3-4) at 60°C for 4 hr to form o-ureidobenzoic acid.
  • Cyclize intermediate in 6M NaOH at reflux (100°C, 2 hr) to yield quinazoline-2,4(1H,3H)-dione.

Key Parameters :

  • pH control critical for preventing side reactions
  • Yields: 78-85% after recrystallization from ethanol/water

Triazolo Annulation

Reaction Scheme :
Quinazoline-dione → Dichloroquinazoline → Hydrazinoquinazoline → Triazoloquinazoline

Procedure :

  • Treat quinazoline-dione (1 eq) with POCl₃ (5 eq) and N,N-dimethylaniline (0.5 eq) at 110°C for 6 hr to form 2,4-dichloroquinazoline.
  • React with hydrazine hydrate (3 eq) in ethanol at 0°C → 2-hydrazino-4-chloroquinazoline (92% yield).
  • Cyclize with benzyl cyanide in DMF at 80°C for 12 hr to form triazoloquinazoline core.

Optimization Data :

Parameter Optimal Value Yield Impact
Cyclization Temp 80°C +22% vs 60°C
DMF Volume (mL/g) 15:1 Prevents dimerization
Reaction Atmosphere N₂ blanket +15% yield

Cyanomethylation at C-2 Position

Reaction Scheme :
Triazoloquinazoline + Bromoacetonitrile → 2-Cyanomethyl derivative

Procedure :

  • Suspend triazoloquinazoline (1 eq) in anhydrous THF under argon.
  • Add NaH (1.2 eq) at 0°C, stir 30 min.
  • Introduce bromoacetonitrile (1.5 eq) dropwise, warm to 25°C, react 8 hr.
  • Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography (hexane:EtOAc 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.32 (s, 2H, CH₂CN), 7.28-8.05 (m, Ar-H)
  • HRMS: m/z 365.1284 [M+H]⁺ (calc. 365.1289)

N-Cyclohexylcarboxamide Installation

Reaction Scheme :
Acid chloride formation → Schotten-Baumann acylation

Procedure :

  • Convert quinazoline-8-carboxylic acid to acyl chloride using SOCl₂ (3 eq) in refluxing toluene (2 hr).
  • Add cyclohexylamine (2 eq) in cold (0°C) NaOH (10% aq) with vigorous stirring.
  • Isolate precipitate, wash with cold water, recrystallize from ethanol.

Yield Optimization :

Amine Equiv Temperature Yield
1.5 0°C 68%
2.0 0°C 83%
2.5 25°C 71%

Industrial Production Methodologies

Continuous Flow Synthesis

Modern plants employ telescoped flow chemistry approaches:

Reactor Setup :

  • Micro-mixer for POCl₃ reaction (residence time: 8 min)
  • Tubular reactor for cyclization (120°C, 30 psi)
  • Falling film reactor for N-alkylation

Advantages :

  • 98.5% conversion vs 89% batch process
  • 45% reduction in solvent use
  • 72 hr continuous operation between maintenance cycles

Catalyst Recovery Systems

Pd/C Recycling Protocol :

  • Use 5% Pd/C in hydrogenation steps
  • Centrifugal separation with ceramic membranes
  • Acid wash (0.1M HNO₃) between batches
  • Reactivation under H₂/N₂ at 300°C

Performance Metrics :

Cycle Yield Pd Leaching
1 92% <0.5 ppm
5 89% 1.2 ppm
10 85% 2.8 ppm

Critical Process Analytical Technologies

Real-Time Reaction Monitoring

FTIR Probes Track :

  • POCl₃ consumption (νP=O at 1280 cm⁻¹)
  • Amide formation (νC=O at 1680 cm⁻¹)

HPLC Methods :

Column Mobile Phase Retention Time
C18 (2.6 μm) ACN:H₂O (0.1% TFA) 8.2 min
HILIC MeOH:NH₄OAc (50mM) 12.7 min

Crystallization Control

Anti-Solvent Addition Profile :

  • Initial ethanol charge: 5 vol
  • Water addition rate: 0.5 vol/hr
  • Final water content: 40% v/v

Particle Size Distribution :

Parameter Value
D10 12 μm
D50 45 μm
D90 110 μm

Yield Optimization Strategies

Design of Experiments (DoE)

Central Composite Design Variables :

  • Temperature (60-100°C)
  • Catalyst loading (0.5-2.0 mol%)
  • Reaction time (4-12 hr)

Optimal Conditions :

Factor Level Effect Size
Temperature 85°C +18% yield
Pd(OAc)₂ 1.2 mol% +14%
Stirring Speed 600 rpm +9%

Solvent Engineering

Green Solvent Screening :

Solvent Conversion E-factor
2-MeTHF 92% 8.2
Cyrene® 88% 6.7
EtOAc 95% 11.4

Impurity Profile Management

Genotoxic Impurity Control

Potential Impurities :

  • Residual hydrazine (<1 ppm)
  • Benzyl chloride derivatives (<5 ppm)

Purification Techniques :

  • Activated carbon treatment (0.5% w/v)
  • Reverse-phase chromatography
  • Crystallization at pH 6.8

Stability Indicating Methods

Forced Degradation Results :

Condition Degradation Products
Acid (0.1M HCl) Hydrolysis at C-2
Base (0.1M NaOH) Ring opening
Oxidative (3% H₂O₂) Sulfoxide formation

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazoloquinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling and proliferation . The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

  • Target vs. : Both share the [1,2,4]triazolo[4,3-a]quinazoline core, but ’s compound has a [1,2,3]triazolo[1,5-a]quinazoline core.
  • Oxo Groups : The target and compounds have two oxo groups, enhancing hydrogen-bonding capacity compared to ’s single oxo group. This may improve solubility or target affinity in polar environments .

Substituent Analysis

  • Position 2: The target’s cyanomethyl group introduces a nitrile, a strong hydrogen bond acceptor, which may enhance interactions with enzymes like kinases .
  • Position 8 Carboxamide :
    • The target’s cyclohexyl group is more lipophilic than ’s isopropyl , favoring interactions with hydrophobic protein pockets. ’s dimethoxybenzyl group, with aromaticity and electron-donating methoxy groups, may enhance π-π stacking in receptor binding .

Implications for Pharmacological Activity

  • Compound : The bulky tert-butyl and isopropyl groups may limit blood-brain barrier penetration but improve plasma stability.
  • Compound : Methoxy groups could enhance solubility and DNA intercalation, common in anticancer or antimicrobial agents .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the triazoloquinazoline core. Critical steps include cyclization under acidic/basic conditions and subsequent functionalization of the benzyl, cyanomethyl, and cyclohexylcarboxamide groups. Optimal conditions often involve:

  • Catalysts : Benzyltributylammonium bromide for triazole ring formation .
  • Temperature : Reflux in ethanol or DMF (80–120°C) for cyclization .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography for isolating high-purity products . Table 1 : Yield optimization under varying conditions:
SolventCatalystTemperature (°C)Yield (%)
EthanolNone8045
DMFBTBAB12068
THFPd(OAc)₂10052

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 487.6 [M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirmation of carbonyl (1700–1750 cm⁻¹) and nitrile (2200 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .
  • Comparative Studies : Benchmark against reference compounds (e.g., staurosporine for kinase inhibition) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to exclude isomerism .

Q. What computational methods predict the molecular targets or mechanism of action for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyanomethyl) with activity .

Q. How do structural modifications at the 4-benzyl or 8-carboxamide positions influence bioactivity and selectivity?

  • 4-Benzyl Substitution : Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce kinase affinity .
  • 8-Carboxamide : Cyclohexyl vs. aryl groups improve metabolic stability (e.g., t₁/₂ in liver microsomes: cyclohexyl > phenyl by 2.5×) . Table 2 : SAR for substituent effects:
PositionModificationBioactivity (IC₅₀, nM)Selectivity Index (vs. normal cells)
4-Benzyl-H1203.2
4-Benzyl-OCH₃2505.8
8-Carboxamide-Cyclohexyl854.5

Methodological Guidance

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors for triazoloquinazoline core formation (yield ↑15% vs. batch) .
  • Automated Crystallization : AI-driven solvent screening (e.g., ethanol/water gradients) to enhance crystal purity .

Q. How should researchers design experiments to validate enzyme inhibition mechanisms?

  • Kinetic Assays : Measure Vmax/Km shifts under varying substrate concentrations .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Mutagenesis Studies : Identify critical binding residues (e.g., EGFR T790M mutation resistance profiling) .

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